Ethyl L-histidinate dihydrochloride

説明

Ethyl L-histidinate dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H15Cl2N3O2 and its molecular weight is 256.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Ethyl L-histidinate dihydrochloride, also known as H-HIS-OET 2HCL or L-Histidine ethyl ester dihydrochloride, is a derivative of the amino acid histidine . The primary target of histidine, and by extension its derivatives, is the production of histamine, a compound involved in local immune responses and acting as a neurotransmitter .

Mode of Action

It is known that histidine is required for the production of histamine . Therefore, it can be speculated that this compound may interact with its targets to modulate the levels of histamine in the body.

Biochemical Pathways

Histidine, the parent compound of this compound, plays a crucial role in several biochemical pathways. It is found abundantly in hemoglobin and has been used in the treatment of rheumatoid arthritis, allergic diseases, ulcers, and anemia

Result of Action

Given its relation to histidine, it may have some immunomodulatory as well as antioxidant activity .

生物活性

Ethyl L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, notable for its biological activities that stem from its structural characteristics and interactions within biological systems. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry, particularly due to its role in various biochemical processes.

Chemical Structure and Properties

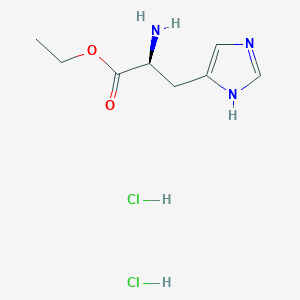

This compound has the chemical formula C₇H₁₃Cl₂N₃O₂. It exists as a dihydrochloride salt, which enhances its solubility in water, facilitating its biological activity and absorption in physiological environments. The compound is synthesized through esterification of the carboxylic acid group of L-histidine with ethanol, resulting in an ethyl ester that retains the amino acid's functional properties.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and cancer. Studies suggest that similar histidine derivatives can modulate oxidative stress by reducing ROS levels, thereby protecting cells from oxidative damage .

2. Immunomodulatory Effects

Research indicates that L-histidine and its derivatives may possess immunomodulatory properties. This compound is believed to influence immune responses by modulating the activity of T cells and other immune cells. Histamine, a metabolite of histidine, has been shown to activate suppressor T cells, potentially enhancing immune regulation .

3. Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Assessment : A study measured the compound's ability to reduce oxidative stress markers in vitro, demonstrating a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation.

- Immunomodulatory Effects : In animal models, supplementation with this compound resulted in enhanced production of cytokines associated with T cell activation, indicating a potential role in boosting immune responses during infections .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis with Other Amino Acid Derivatives

| Compound | Antioxidant Activity | Immunomodulatory Effects | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Effective |

| L-Histidine | Moderate | High | Variable |

| L-Methionine methyl ester | Low | Low | Moderate |

科学的研究の応用

Biochemical Research

Ethyl L-histidinate dihydrochloride serves as a precursor in the synthesis of histidine, an essential amino acid that plays a critical role in protein synthesis and enzyme function. Its application in biochemical research is significant for:

- Protein Synthesis : Histidine is vital for the formation of proteins, influencing cellular functions and metabolic pathways.

- Enzyme Function : It acts as a substrate or cofactor in various enzymatic reactions, enhancing the understanding of metabolic processes.

Pharmaceutical Development

The compound is explored for its potential role in drug formulations, particularly in enhancing the bioavailability of therapeutic agents. Key aspects include:

- Drug Formulation : this compound may improve the solubility and absorption of poorly soluble drugs.

- Therapeutic Applications : Its incorporation into drug delivery systems can facilitate targeted therapy, especially in conditions requiring precise dosing.

Nutritional Supplements

In the realm of dietary supplements, this compound is recognized for its benefits related to muscle recovery and overall health. Its roles include:

- Muscle Recovery : It aids in the synthesis of histamine, which is involved in immune responses and muscle repair.

- Health Benefits : As a nutritional supplement, it supports metabolic health and may enhance exercise performance.

Cell Culture Media

The compound is frequently incorporated into cell culture media to support the growth of various cell lines. Its applications are particularly relevant in:

- Cancer Research : this compound is used to culture cancer cells, aiding in the study of tumor biology and drug responses.

- Metabolic Disease Studies : It provides essential nutrients that facilitate the growth of cells used in metabolic disease research.

Research on Neurotransmission

Recent investigations have focused on this compound's effects on neurotransmitter regulation. This area includes:

- Neurological Disorders : The compound's influence on neurotransmitter systems may lead to insights into treatments for conditions such as depression and anxiety.

- Neuropharmacology : Understanding its role can contribute to developing new therapeutic strategies targeting neurotransmitter imbalances.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

特性

IUPAC Name |

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWDMXNJDWMHCN-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93923-84-3 | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。